molecular formula C20H18N4O3S2 B2401459 2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-phenylacetamide CAS No. 950470-60-7

2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2401459
CAS No.: 950470-60-7
M. Wt: 426.51
InChI Key: DRUVSAZHBIBZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H18N4O3S2 and its molecular weight is 426.51. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Research has shown that derivatives of benzothiazoles, including structures similar to "2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-phenylacetamide," exhibit significant anti-inflammatory and analgesic activities. This highlights their potential application in developing treatments for conditions characterized by inflammation and pain. For instance, some synthesized pyrimidine derivatives demonstrated moderate to significant anti-inflammatory activity, underscoring their therapeutic potential (Tozkoparan et al., 1999).

Antimicrobial Activities

The antimicrobial properties of benzothiazole derivatives have been explored, with findings suggesting their efficacy against various bacterial and fungal strains. This underscores their potential in addressing antibiotic resistance and the development of new antimicrobial agents. Novel benzimidazole, benzoxazole, and benzothiazole derivatives, for instance, demonstrated broad-spectrum antimicrobial activity, indicating their utility in combating microbial infections (Padalkar et al., 2014).

Anticancer Applications

Compounds structurally related to "2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-phenylacetamide" have shown promising anticancer activities. Their ability to induce apoptosis in cancer cells, especially in breast cancer models, highlights their potential in cancer therapy. For example, novel synthesis routes have led to compounds that exhibit in vitro and in vivo anticancer activities, suggesting a path forward in the development of new anticancer therapeutics (Gad et al., 2020).

Antiviral Properties

Derivatives similar to "2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-phenylacetamide" have been studied for their antiviral activities, including against HIV. Structural modifications of the benzothiazine core have led to compounds with improved anti-HIV activities, offering insights into the design of antiretroviral agents (Mizuha et al., 2012).

Enzyme Inhibition for Therapeutic Use

Research into the enzyme inhibition properties of benzothiazole derivatives has revealed their potential in targeting specific enzymes for therapeutic benefits. For instance, some compounds have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR), which are critical in cancer progression, highlighting their potential as cancer therapeutics (Stec et al., 2011).

Properties

IUPAC Name

2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c1-2-24-16-11-7-6-10-15(16)19-17(29(24,26)27)12-21-20(23-19)28-13-18(25)22-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUVSAZHBIBZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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